molecular formula C9H11NOS B13872162 5-methylsulfinyl-2,3-dihydro-1H-indole

5-methylsulfinyl-2,3-dihydro-1H-indole

Cat. No.: B13872162
M. Wt: 181.26 g/mol
InChI Key: RWCHJLALXFDCRT-UHFFFAOYSA-N
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Description

5-Methylsulfinyl-2,3-dihydro-1H-indole is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydroindole or indoline) with a methylsulfinyl (-S(O)CH₃) substituent at the 5-position. This structural motif combines the conformational flexibility of the dihydroindole system with the polar, oxidatively stable sulfinyl group, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

5-methylsulfinyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3

InChI Key

RWCHJLALXFDCRT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfinyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-methylsulfinyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding indole derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methylsulfinyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methylsulfinyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The methylsulfinyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Sulfur-Containing Indoline Derivatives
Compound Name Substituent at Position 5 Core Structure Key Properties/Applications Synthesis Method (Yield) Reference
5-Methylsulfinyl-2,3-dihydro-1H-indole -S(O)CH₃ 2,3-Dihydroindole Polar, oxidatively stable; bioactive potential Not explicitly reported in evidence
1-Acetyl-5-bromo-2,3-dihydro-1H-indole -Br 2,3-Dihydroindole Bromine enhances reactivity for cross-coupling; intermediate in drug synthesis Acylation of 5-bromoindoline (crude yield: ~quantitative)
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole -SO₂C₆H₅ (sulfonyl) 2,3-Dihydroindole Orthogonal phenyl rings; intramolecular hydrogen bonds; crystallographic utility Sulfonylation and acylation (yield not specified)
2-Carboxy-3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide -SO₂NHCH₃ (sulfonamide) Fully aromatic indole Bioactive (e.g., enzyme inhibition); zwitterionic properties Hydrolysis of ethyl ester (24 h, room temperature)

Key Observations :

  • Electronic Effects : The sulfinyl group (-S(O)CH₃) offers intermediate polarity between sulfonamides (-SO₂NH₂) and thioethers (-SCH₃), balancing lipophilicity and solubility.
  • Crystal Packing : Sulfonyl-substituted dihydroindoles (e.g., ) exhibit intramolecular C-H⋯O hydrogen bonds, stabilizing planar conformations critical for crystallographic studies .
Positional Isomers and Functional Group Variations
  • 5-Fluoro-1-methyl-1H-indole (): A fully aromatic indole with a methyl group at N1 and fluorine at C5. The absence of the dihydro ring reduces conformational flexibility but improves aromatic stacking interactions. Methylation achieved via potassium t-butoxide/TDA-1 (98% yield) .
  • (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole (): Features a nitrovinyl group at C3, enabling electrophilic reactivity. Methoxy at C5 enhances electron density, contrasting with the electron-withdrawing sulfinyl group in the target compound.

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